1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of phenylpropanone, featuring a chloromethyl group and a methylthio group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylpropanone derivative.
Methylthio Substitution: The methylthio group can be introduced via nucleophilic substitution using a methylthiolating agent like dimethyl sulfide (DMS) under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same fundamental reactions but optimized for efficiency, yield, and safety. The use of automated reactors and stringent quality control measures would be essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloromethyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylpropanone derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The methylthio group can influence the compound’s lipophilicity and binding affinity to target proteins. These interactions can affect cellular pathways and biological processes, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Methylthio)phenyl)propan-1-one: Similar structure but lacks the chloromethyl group.
1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one: Positional isomer with different substitution pattern on the aromatic ring.
Uniqueness
1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the chloromethyl and methylthio groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C11H13ClOS |
---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-[5-(chloromethyl)-2-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-10(13)9-6-8(7-12)4-5-11(9)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
UYZFJBCUOBJTMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)CCl)SC |
Origin of Product |
United States |
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